2,3-Dimethyl-2H-indazole-4-carbonitrile
Overview
Description
2,3-Dimethyl-2H-indazole-4-carbonitrile is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fused benzene and pyrazole ring system with two methyl groups at positions 2 and 3, and a nitrile group at position 4. Its unique structure makes it a valuable scaffold in drug discovery and development.
Mechanism of Action
Target of Action
2,3-Dimethyl-2H-indazole-4-carbonitrile is a derivative of the indazole class of compounds . Indazole derivatives are known to have a wide range of biological activities, including antimicrobial and anti-inflammatory effects . The primary targets of these compounds are often enzymes or receptors involved in these processes, such as cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response .
Mode of Action
The compound interacts with its targets, such as COX-2, by binding to the active site of the enzyme, inhibiting its activity . This inhibition can lead to a decrease in the production of pro-inflammatory mediators, resulting in an anti-inflammatory effect .
Biochemical Pathways
The inhibition of COX-2 by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are key mediators of inflammation. By inhibiting COX-2, the compound reduces the production of these inflammatory mediators .
Pharmacokinetics
Indazole derivatives are generally known for their good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of COX-2 activity, leading to a reduction in the production of pro-inflammatory mediators . This can result in a decrease in inflammation and related symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-2H-indazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dimethylphenylhydrazine with a suitable nitrile source in the presence of a catalyst. The reaction conditions often involve heating the mixture in a solvent such as ethanol or acetonitrile, with catalysts like copper(I) chloride or palladium on carbon to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-2H-indazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2,3-Dimethyl-2H-indazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Methyl-2H-indazole-4-carbonitrile
- 3-Methyl-2H-indazole-4-carbonitrile
- 2,3-Dimethyl-1H-indazole-4-carbonitrile
Comparison: 2,3-Dimethyl-2H-indazole-4-carbonitrile is unique due to the presence of two methyl groups at positions 2 and 3, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a distinct candidate for drug development .
Properties
IUPAC Name |
2,3-dimethylindazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-7-10-8(6-11)4-3-5-9(10)12-13(7)2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFXPEPXLYIIGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1C)C=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270091 | |
Record name | 2H-Indazole-4-carbonitrile, 2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341034-60-3 | |
Record name | 2H-Indazole-4-carbonitrile, 2,3-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1341034-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Indazole-4-carbonitrile, 2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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